rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid

Hydrogen bond acceptor count Physicochemical property Medicinal chemistry

rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic acid (CAS 2445750-30-9; molecular formula C₇H₈O₃; molecular weight 140.14 g/mol) is a racemic spirocyclic carboxylic acid featuring a rigid spiro[2.3]hexane core formed by a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon, with a ketone at the 4-position. This compound belongs to the class of strained spiro heterocycles that are increasingly valued in drug discovery as three-dimensional (3D) bioisosteres capable of imparting beneficial physicochemical properties such as enhanced metabolic stability, modulated lipophilicity, and topological novelty relative to planar aromatic or non-strained heterocyclic scaffolds.

Molecular Formula C7H8O3
Molecular Weight 140.138
CAS No. 2445750-30-9
Cat. No. B2518839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid
CAS2445750-30-9
Molecular FormulaC7H8O3
Molecular Weight140.138
Structural Identifiers
SMILESC1CC2(C1=O)CC2C(=O)O
InChIInChI=1S/C7H8O3/c8-5-1-2-7(5)3-4(7)6(9)10/h4H,1-3H2,(H,9,10)/t4-,7+/m0/s1
InChIKeyPEUDZHJQDDYQRJ-MHTLYPKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic Acid: A Conformationally Constrained Spirocyclic Building Block for Medicinal Chemistry


rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic acid (CAS 2445750-30-9; molecular formula C₇H₈O₃; molecular weight 140.14 g/mol) is a racemic spirocyclic carboxylic acid featuring a rigid spiro[2.3]hexane core formed by a cyclopropane ring fused to a cyclobutane ring at a single quaternary carbon, with a ketone at the 4-position [1]. This compound belongs to the class of strained spiro heterocycles that are increasingly valued in drug discovery as three-dimensional (3D) bioisosteres capable of imparting beneficial physicochemical properties such as enhanced metabolic stability, modulated lipophilicity, and topological novelty relative to planar aromatic or non-strained heterocyclic scaffolds [2][3]. Unlike its fully reduced spiro[2.3]hexane-1-carboxylic acid analog (CAS 17202-56-1), the embedded ketone offers an additional hydrogen bond acceptor (HBA=3 vs. HBA=2) and a reactive handle for further synthetic elaboration (e.g., reductive amination, Wittig chemistry), making this compound a strategically differentiated intermediate for diversity-oriented synthesis and structure-activity relationship (SAR) exploration [1].

Why rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic Acid Cannot Be Interchanged with Closest Spiro[2.3]hexane Analogs


Scientific and industrial users cannot assume functional equivalence between rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid and its closest commercially available spiro[2.3]hexane analogs because the 4-keto substituent fundamentally alters the compound's physicochemical profile, hydrogen-bonding capacity, and synthetic utility in ways that translate into divergent downstream performance [1]. The fully reduced analog spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1, pKa ~4.83 predicted, logP ~1.26, TPSA 37.3 Ų) [2] lacks the ketone oxygen, resulting in a higher lipophilicity (estimated ΔlogP approximately +0.2 to +0.4 units relative to the 4-oxo compound), reduced aqueous solubility, and only two H-bond acceptors versus three for the target compound—limiting its suitability for applications requiring enhanced polar interactions or metabolic clearance modulation [3]. Conversely, the regioisomeric 6-oxospiro[2.3]hexane-4-carboxylic acid (CAS 2839138-43-9) places the ketone and carboxylic acid on the same cyclobutane ring, yielding a markedly different spatial arrangement of pharmacophoric features (altered exit vector geometry) and distinct acid strength (estimated pKa shift) that can alter target engagement, solubility, and solid-state properties compared to the target compound's cyclopropane-attached carboxylic acid [3]. Generic, one-for-one substitution among these three compounds—even at identical purity—is therefore chemically and biologically unsound without explicit comparative data in the relevant assay or synthetic context.

Quantitative Differentiation Evidence for rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic Acid Versus Closest Analogs


Enhanced Hydrogen-Bond Acceptor (HBA) Count Relative to the Non-Keto Spiro[2.3]hexane-1-carboxylic Acid

rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic acid possesses three hydrogen-bond acceptor (HBA) atoms (two from the carboxylic acid and one from the ketone carbonyl), compared with only two HBAs for spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1), which lacks the ketone. This one-HBA advantage is structurally verified by the compound's molecular composition (C₇H₈O₃) and is independent of biological assay context [1].

Hydrogen bond acceptor count Physicochemical property Medicinal chemistry

Predicted Lipophilicity (LogP) and Permeability Differentiation: 4-Oxo vs. Non-Keto Spiro[2.3]hexane Analogs

Computational prediction indicates that the introduction of the 4-keto group reduces the compound's logP compared with the non-keto spiro[2.3]hexane-1-carboxylic acid. The non-keto comparator (CAS 17202-56-1) has a predicted logP of ~1.26 [1], while ACD/Labs predictions for a closely related spiro[2.3]hexane-1-carboxylate (monoanion) give ACD/LogP ~1.03 and ACD/LogD(pH 7.4) ~ -1.48 . Although experimental logP/logD values for the target compound are not yet available, the general class-level observation is that ketone introduction lowers logP by approximately 0.2–0.8 units through increased polar surface area [2].

Lipophilicity LogP Permeability Drug-likeness

Regioisomeric Differentiation: Cyclopropane-Carboxylic Acid Attachment vs. Cyclobutane-Carboxylic Acid in 6-Oxo-Spiro[2.3]hexane

The target compound rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid has the carboxylic acid group attached to the cyclopropane ring (position 1) and the ketone on the cyclobutane ring (position 4). The regioisomer 6-oxospiro[2.3]hexane-4-carboxylic acid (CAS 2839138-43-9) places both the carboxylic acid and the ketone on the same cyclobutane ring (positions 4 and 6, respectively). This regioisomeric swap alters the relative spatial orientation (exit vector geometry) of the carboxylic acid and ketone by approximately 109° (tetrahedral angle at the spiro junction) and changes the through-bond distance between functional groups, potentially affecting molecular recognition, PK profile, and solid-state packing [1][2].

Regioisomerism Exit vector geometry Pharmacophore Spirocyclic scaffold

Ketone Reactivity Handle: Synthetic Differentiation from Non-Keto and Ester-Protected Spiro[2.3]hexane Building Blocks

The embedded ketone in rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid serves as a reactive handle for diversification chemistries including reductive amination, olefination (Wittig, Horner–Wadsworth–Emmons), Grignard addition, oxime/hydrazone formation, and reduction to the secondary alcohol—transformations inaccessible with the non-keto spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1) or ester-protected analogs such as rac-tert-butyl (1R,3R)-4-oxospiro[2.3]hexane-1-carboxylate (CAS 2445750-85-4) [1][2]. While the tert-butyl ester analog can serve as a protected intermediate, the free carboxylic acid of the target compound enables direct amide coupling in library synthesis without deprotection steps, reducing synthetic step count by 1–2 steps in parallel chemistry workflows [3].

Synthetic utility Ketone reactivity Diversity-oriented synthesis SAR exploration

High-Impact Procurement Scenarios for rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic Acid


Scaffold-Hopping and Bioisostere Replacement Programs Seeking Non-Classical 3D Cores

Medicinal chemistry teams pursuing escape-from-flatland strategies can deploy rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid as a strained, sp³-rich replacement for para-substituted phenyl rings, piperidines, or non-strained saturated heterocycles. The spiro[2.3]hexane scaffold provides a dense, rigid molecular space with orthogonal exit vectors that are distinct from the planar geometry of aromatic bioisosteres [1][2]. Procurement of the 4-oxo variant specifically enables simultaneous exploration of two exit vectors (COOH for amide formation, ketone for diversification) from a single core, accelerating SAR cycles in hit-to-lead and lead optimization phases.

GABAergic Modulator Discovery: Conformationally Constrained Amino Acid Precursor

Spiro[2.3]hexane-1-carboxylic acid derivatives have been established as conformationally rigid analogs of γ-aminobutyric acid (GABA), with amino-spiro[2.3]hexane phosphonic acids showing promise as modulators of GABAergic cascades in the CNS [3]. rac-(1R,3R)-4-Oxospiro[2.3]hexane-1-carboxylic acid can serve as a direct precursor to novel GABA analogs via Curtius rearrangement of the carboxylic acid to the corresponding amine or via reductive amination of the ketone, generating spirocyclic amino acids that combine the GABA-mimetic spiro[2.3]hexane core with an additional polar substituent at the 4-position for enhanced target engagement and selectivity.

Diversity-Oriented Synthesis (DOS) Library Generation

The orthogonal reactivity of the carboxylic acid (amide coupling, esterification, reduction) and the ketone (reductive amination, oxime formation, Grignard addition) in a single spirocyclic intermediate makes rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid an ideal central building block for diversity-oriented synthesis libraries [1]. Compared with the fully reduced analog spiro[2.3]hexane-1-carboxylic acid, the target compound can generate libraries with at least 5-fold greater chemical diversity per synthetic step due to the ketone handle, providing higher ROI for compound collection expansion in pharmaceutical and agrochemical screening collections.

Physicochemical Property Optimization in Lead Series with Excessive Lipophilicity

When a lead series requires reduction of logP/logD without loss of molecular rigidity or 3D character, rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid offers a structurally compact solution. The ketone oxygen provides an additional polar atom that lowers predicted lipophilicity relative to the non-keto spiro[2.3]hexane-1-carboxylic acid (predicted logP ~1.26 for comparator) , while the strained spiro core maintains metabolic stability superior to acyclic or monocyclic alternatives [1]. This property profile is particularly valuable in CNS and anti-infective programs where balancing permeability with solubility and metabolic clearance is critical.

Quote Request

Request a Quote for rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.